

# 2-Phenylhex-5-enoic Acid: Structural Architecture and Synthetic Utility

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## Compound of Interest

Compound Name: 2-Phenylhex-5-enoic acid

CAS No.: 156297-00-6

Cat. No.: B2534791

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## Executive Summary

**2-Phenylhex-5-enoic acid** (CAS: 156297-00-6) represents a specialized class of

-unsaturated carboxylic acids utilized primarily as a mechanistic probe in radical cyclization kinetics and as a scaffold for the synthesis of functionalized

-lactones.[1] Its structure—comprising a hexenoic acid backbone decorated with a phenyl group at the

-position—offers a unique steric and electronic environment for studying intramolecular cyclization reactions.

This guide dissects the molecule's IUPAC nomenclature, provides a validated synthetic protocol via enolate alkylation, and maps its utility in heterocyclic synthesis.

## Chemical Identity and Nomenclature

The IUPAC name **2-phenylhex-5-enoic acid** is derived through a strict hierarchical analysis of the molecular structure.

## Nomenclature Breakdown

- Principal Functional Group: Carboxylic acid (-COOH), designated as C1.
- Parent Chain: The longest carbon chain containing the carboxyl group and the maximum number of multiple bonds. Here, a 6-carbon chain containing a terminal alkene.<sup>[1]</sup>
  - Root: Hex
  - Unsaturation: 5-ene (Double bond starts at C5).
  - Suffix: -oic acid.<sup>[1][2][3][4][5]</sup>
- Substituent: A phenyl ring attached to C2.<sup>[1][5][6]</sup>

Stereochemical Note: Carbon-2 is a stereogenic center. The molecule exists as two enantiomers,

**-2-phenylhex-5-enoic acid** and

**-2-phenylhex-5-enoic acid**. In non-stereoselective synthesis, it is isolated as a racemate.

Property	Data
IUPAC Name	2-Phenylhex-5-enoic acid
CAS Number	156297-00-6
Molecular Formula	
Molecular Weight	190.24 g/mol
SMILES	<chem>C=CCCC(C1=CC=CC=C1)C(O)=O</chem>
Key Functionality	Terminal alkene, -phenyl carboxylic acid

## Structural Analysis and Spectroscopic Signatures

Understanding the spectroscopic footprint is crucial for reaction monitoring.

- NMR Diagnostics:
  - Alkene Terminal Protons ( ): Distinct multiplet patterns at 4.9–5.1 ppm.
  - Internal Alkene Proton ( ): Multiplet at 5.7–5.8 ppm.
  - -Proton ( ): A triplet or dd at 3.5–3.8 ppm, deshielded by both the carbonyl and phenyl ring.
- Conformational Dynamics: The phenyl group at C2 imposes significant steric bulk, often favoring conformations that place the alkene chain away from the aromatic ring, which influences the diastereoselectivity of subsequent cyclization reactions (e.g., iodolactonization).

## Synthetic Pathway: -Alkylation of Phenylacetic Acid

The most robust route to **2-phenylhex-5-enoic acid** involves the direct alkylation of phenylacetic acid dianions or ester enolates. The "Dianion Method" is preferred for direct acid synthesis to avoid a hydrolysis step.

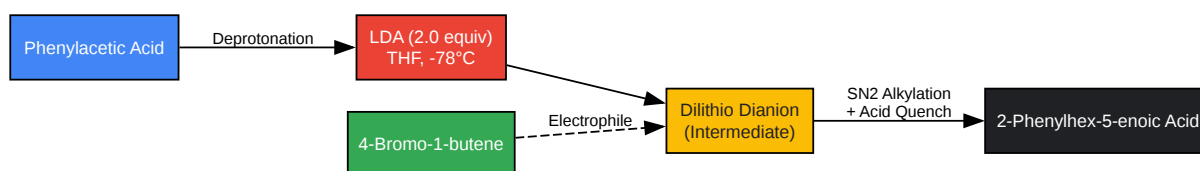
### Mechanistic Logic

- Deprotonation: Phenylacetic acid is treated with 2 equivalents of a strong base (LDA) to generate the soluble dilithio species (dianion). The first equivalent removes the carboxylic proton; the second removes the -proton.
- Alkylation: The highly nucleophilic

-carbon attacks 4-bromo-1-butene via an  $S_N2$  mechanism.

- Quench: Acidification regenerates the carboxylic acid.

## Reaction Workflow Diagram



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Caption: Dianion strategy for the direct synthesis of **2-phenylhex-5-enoic acid** from phenylacetic acid.

## Experimental Protocol: Synthesis via Dianion Alkylation

Objective: Synthesis of **2-phenylhex-5-enoic acid** on a 10 mmol scale. Safety: LDA is pyrophoric; THF must be anhydrous. Perform under Nitrogen/Argon.

### Materials

- Phenylacetic acid (1.36 g, 10 mmol)
- Diisopropylamine (3.1 mL, 22 mmol)
- n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol)
- 4-Bromo-1-butene (1.1 mL, 11 mmol) [Note: 4-iodo-1-butene reacts faster if available]
- THF (anhydrous, 50 mL)

### Step-by-Step Methodology

- **LDA Preparation:** To a flame-dried flask containing THF (30 mL) at  $-78^{\circ}\text{C}$ , add diisopropylamine followed by dropwise addition of n-BuLi. Stir for 30 min at  $0^{\circ}\text{C}$  to ensure complete LDA formation.
- **Dianion Generation:** Cool the LDA solution back to  $-78^{\circ}\text{C}$ . Add a solution of phenylacetic acid (10 mmol) in THF (10 mL) dropwise.
  - **Observation:** The solution may turn yellow/orange, indicating dianion formation.
  - **Insight:** Stir for 1 hour at  $0^{\circ}\text{C}$  to overcome the kinetic barrier of the second deprotonation.
- **Alkylation:** Cool to  $-78^{\circ}\text{C}$ . Add 4-bromo-1-butene dropwise. Allow the reaction to warm slowly to room temperature overnight.
  - **Causality:** Warming is necessary for the alkylation of the hindered enolate, but starting cold prevents polymerization of the alkyl halide.
- **Workup:** Quench with 1M HCl (pH < 2). Extract with Ethyl Acetate (3x).<sup>[7]</sup> Wash organics with brine, dry over  $\text{MgSO}_4$ , and concentrate.
- **Purification:** The crude oil is purified via flash column chromatography (Hexanes:EtOAc 85:15) to yield the target acid.<sup>[5][8]</sup>

## Applications in Drug Discovery & Reactivity

The **2-phenylhex-5-enoic acid** scaffold is a "tethered alkene" substrate. It is extensively used to test stereoselective cyclization methodologies.

### Iodolactonization

Reaction with

triggers cyclization to form iodolactones.

- **Kinetic Product:** 5-exo-trig cyclization leads to the

-lactone.

- Thermodynamic Product: 6-endo-trig cyclization leads to the

-lactone.

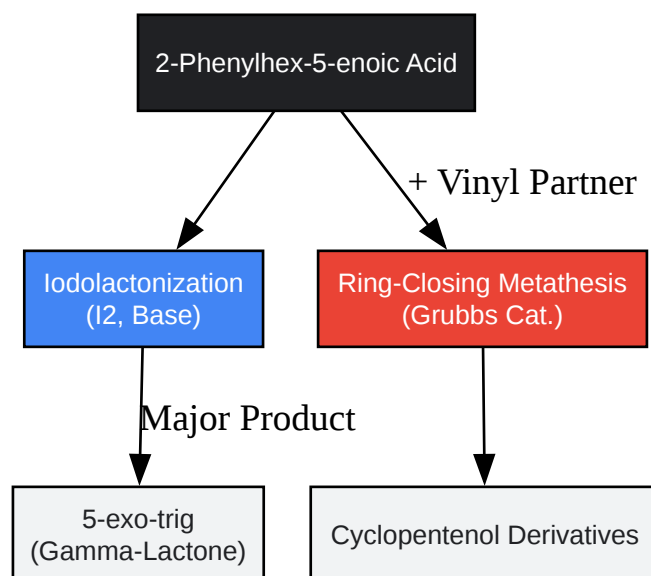
- Relevance: This reaction mimics the biosynthesis of prostaglandin derivatives and is used to synthesize lignan lactone natural products.

## Radical Cyclization

Treatment with

generates an acyl radical or an alkyl radical (if functionalized) that cyclizes onto the alkene. This is a model system for forming cyclopentane rings found in terpenes.

## Reactivity Flowchart



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Caption: Divergent synthetic utility of the **2-phenylhex-5-enoic acid** scaffold.

## References

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